The compound is cataloged in several chemical databases, including PubChem and BenchChem, where detailed information regarding its synthesis, properties, and applications can be found . The Chemical Abstracts Service number for this compound is 364794-58-1, which facilitates its identification in chemical literature.
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine typically involves a two-step process:
Technical Parameters:
The molecular structure of 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine can be analyzed through its InChI representation: InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
. The structure features:
The bond lengths and angles within the molecule conform to typical values observed in similar compounds. The presence of nitrogen atoms contributes to potential hydrogen bonding interactions that can influence solubility and reactivity .
1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine is primarily linked to its ability to interact with biological macromolecules:
Research indicates that compounds with similar structures can inhibit viral proteins such as the gag-pol polyprotein by binding to specific sites, thereby disrupting their function and affecting viral replication cycles.
The binding affinity and selectivity for biological targets can be influenced by the structural characteristics of the compound, including its ability to form hydrogen bonds and π–π interactions with aromatic residues in proteins.
The applications of 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine span various fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0